2,2,2-Trifluoro-1-indol-1-ylethanone
Description
Properties
IUPAC Name |
2,2,2-trifluoro-1-indol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)9(15)14-6-5-7-3-1-2-4-8(7)14/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWBQLNYYQEEIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30513875 | |
| Record name | 2,2,2-Trifluoro-1-(1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62615-78-5 | |
| Record name | 2,2,2-Trifluoro-1-(1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,2,2-Trifluoro-1-(1H-indol-1-yl)ethanone Synthesis
Case ID: IND-TFA-001 Subject: Yield Optimization & Troubleshooting for N-Trifluoroacetyl Indole Support Level: Tier 3 (Senior Application Scientist)[1]
Part 1: Executive Summary & Core Directive
The Central Challenge: Synthesizing 2,2,2-Trifluoro-1-(1H-indol-1-yl)ethanone (N-trifluoroacetyl indole) presents a classic conflict between kinetic and thermodynamic control.[1]
-
Regioselectivity: Indoles are naturally nucleophilic at C3 (Friedel-Crafts reactivity).[2] N1-acylation is the kinetic pathway but requires specific conditions to suppress the thermodynamically favored C3-acylation.[2]
-
Hydrolytic Instability: The electron-withdrawing trifluoroacetyl group on the nitrogen makes the amide bond extremely susceptible to hydrolysis.[2] Moisture is your enemy; it will revert your product to the starting indole during workup.[2]
The Solution: To maximize yield, you must enforce N-selectivity using a strong base (deprotonation strategy) or specific reductive protocols, and prevent hydrolysis through rigorous moisture exclusion and non-acidic purification.[1][2]
Part 2: Troubleshooting Guide (Q&A)
Category A: Reaction Outcome & Selectivity[1][2][3][4][5]
Q1: I isolated a stable white solid, but the NMR shows substitution at the C3 position, not N1. What happened? Diagnosis: You likely operated under acidic conditions or high temperatures .[2] Explanation: In the presence of acid (even the trifluoroacetic acid byproduct of the reaction), the N-acylated product can rearrange or the starting indole can react directly at C3.[2] This is the thermodynamic trap.[2] Solution:
-
Use a Base: Switch to the NaH/DMF protocol (see below) to deprotonate the indole first.[2] The resulting indolyl anion is a hard nucleophile that reacts rapidly at N1.[2]
-
Scavenge Acid: If using Trifluoroacetic Anhydride (TFAA) in DCM, add a non-nucleophilic base like 2,6-lutidine or pyridine to neutralize the acid byproduct immediately.[1][2]
Q2: My reaction seemed complete by TLC, but after workup, I only recovered the starting indole. Where did the product go? Diagnosis: Hydrolysis occurred during the quench or purification.[2] Explanation: N-Trifluoroacetyl indole is highly reactive.[2] Exposure to aqueous base (e.g., NaOH wash) or even prolonged exposure to silica gel (which is acidic and wet) cleaves the amide bond.[1][2] Solution:
-
Quench: Use a saturated NaHCO₃ solution (mildly basic) and perform a rapid extraction with cold solvent.[1][2]
-
Purification: Avoid silica gel chromatography if possible. Recrystallization from anhydrous hexane/ether is superior.[2] If you must use a column, neutralize the silica with 1% Triethylamine (Et₃N) and use anhydrous eluents.[1][2]
Category B: Reagent & Protocol Optimization
Q3: Can I use the "Switchable" Borane method I saw in the literature? Answer: Yes, this is a high-yield modern alternative.[2] Details: A 2022 study (Org.[2][3][4][5] Lett.) demonstrated that using Trimethylamine Borane (Me₃N[1][3][6]·BH₃) with TFA can selectively yield the N-trifluoroacetyl product.[2][6]
-
Critical Parameter: High loading of TFA favors the N-acyl product, while specific ratios favor the reduction to indoline.[2]
-
Advantage: It avoids the harsh basic conditions of NaH.[2]
Part 3: Optimized Experimental Protocols
Method A: The "Classic" Base-Mediated Protocol (Recommended for Scale)
Best for: High regioselectivity and preventing C3 side products.
Reagents: Indole (1.0 equiv), NaH (60% dispersion, 1.2 equiv), TFAA (1.2 equiv), Dry DMF.[1][2]
-
Setup: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.
-
Deprotonation: Suspend NaH in dry DMF at 0°C. Add Indole portion-wise. Stir for 30 min at 0°C until H₂ evolution ceases (Solution turns yellow/brown).
-
Acylation: Cool to -78°C (Critical for selectivity). Add TFAA dropwise via syringe.[2]
-
Reaction: Allow to warm slowly to 0°C over 1 hour. Monitor by TLC (dry aliquot).[2]
-
Workup (The Danger Zone):
Method B: The "Modern" Metal-Free Protocol
Best for: Mild conditions and functional group tolerance.[6]
Reagents: Indole (0.2 mmol), Me₃N·BH₃ (0.5 equiv), TFA (24 equiv), Acetonitrile (MeCN).[1][2][6]
-
Mix: Dissolve Indole and Me₃N·BH₃ in MeCN.[2]
-
Add: Add TFA carefully.
-
React: Stir at 25°C (Room Temp) for 1.5 - 3 hours.
-
Isolate: Remove volatiles under reduced pressure. Rapid neutral workup as above.
Part 4: Data & Visualization
Comparative Analysis of Conditions
| Variable | Acidic Conditions (TFAA only) | Basic Conditions (NaH/TFAA) | Reductive (Borane/TFA) |
| Major Product | C3-Acyl Indole | N1-Acyl Indole | N1-Acyl Indole |
| Mechanism | Friedel-Crafts (Electrophilic) | Nucleophilic Substitution | Reductive Functionalization |
| Moisture Sensitivity | Moderate | High | Moderate |
| Yield Potential | <10% (for N-isomer) | 85-95% | >90% |
Reaction Pathway & Troubleshooting Logic
Caption: Pathway divergence showing how base selection enforces N-acylation, while moisture recycles the product back to starting material.
Part 5: Frequently Asked Questions (FAQ)
Q: How should I store the purified product? A: Store at -20°C under an inert atmosphere (Argon). Use a desiccator.[2] The compound will degrade if left on the benchtop in humid air.[2]
Q: Can I scale this reaction to kilogram quantities? A: Yes, but the NaH method requires careful heat management during H₂ release.[1][2] For larger scales, consider using n-Butyllithium (n-BuLi) in THF at -78°C for faster, more controlled deprotonation, provided you have adequate cooling capacity.[1][2]
Q: Why is the C3 position so competitive? A: The indole ring is electron-rich (enamine-like character). The C3 position is the site of highest electron density for electrophilic attack.[2] Without removing the proton on the nitrogen (which makes the N the best nucleophile), the C3 carbon naturally wins the competition for the electrophile.[2]
References
-
Zeng, Y.-F., et al. (2022).[1][2][5] "Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane." Organic Letters, 24(40), 7440-7445.[1][2] [1][4]
-
Cipiciani, A., et al. (1981).[1][2] "Micellar effects upon the hydrolysis of N-(trifluoroacetyl)indole." The Journal of Organic Chemistry, 46(5), 911–914.[1][2]
-
Takeuchi, Y., et al. (2000).[1][2] "A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor." Organic Letters, 2(5), 639-642.[1][2] (Context on Indole Reactivity/Fluorination)
Sources
- 1. Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
Technical Support Center: Purification of 2,2,2-Trifluoro-1-indol-1-ylethanone
Welcome to the technical support center for the purification of 2,2,2-Trifluoro-1-indol-1-ylethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reliability.
Introduction
2,2,2-Trifluoro-1-indol-1-ylethanone is a valuable building block in medicinal chemistry and materials science. The introduction of a trifluoroacetyl group to the indole nucleus can significantly alter the parent molecule's biological activity and physicochemical properties.[1] However, achieving high purity of this compound can be challenging due to potential side reactions and the physicochemical properties of the product and its impurities. This guide provides a structured approach to troubleshooting common purification issues.
Purification Workflow Overview
A general workflow for the synthesis and purification of 2,2,2-Trifluoro-1-indol-1-ylethanone is outlined below. The primary purification techniques are column chromatography and recrystallization.
Sources
Validation & Comparative
A Comparative Guide to Analytical Methodologies for Purity Validation of 2,2,2-Trifluoro-1-indol-1-ylethanone
Abstract
This guide provides a comprehensive comparison of analytical methodologies for the validation of 2,2,2-Trifluoro-1-indol-1-ylethanone purity, a critical parameter for its application as a pharmaceutical intermediate. We delve into the principles, practical implementation, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The guide emphasizes a holistic validation strategy, integrating chromatographic separation for impurity profiling with spectroscopic techniques for absolute purity assignment and structural confirmation. All methodologies are discussed within the framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure regulatory compliance and scientific rigor.[1][2][3][4]
Introduction: The Imperative for Purity Validation
2,2,2-Trifluoro-1-indol-1-ylethanone is a fluorinated indole derivative of significant interest in medicinal chemistry and drug development. The trifluoroacetyl group can serve as a bioisostere or a reactive handle for further synthetic transformations. As with any active pharmaceutical ingredient (API) or intermediate, establishing its purity profile is a non-negotiable step in the development lifecycle. The presence of impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product.
This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple listing of techniques to explain the causality behind method selection and validation. Our objective is to provide a self-validating framework for establishing the purity of 2,2,2-Trifluoro-1-indol-1-ylethanone with a high degree of scientific confidence.
Strategic Overview of Purity Analysis
A robust purity assessment is not achieved by a single technique but by the strategic integration of orthogonal methods. Each method provides a unique and complementary piece of the puzzle. The overall workflow is designed to separate, identify, and quantify the main component and any potential impurities.
Sources
Comparative study of the reactivity of 2,2,2-Trifluoro-1-indol-1-ylethanone
[1][2][3]
Synonyms:
Executive Summary: The "Tunable" Activated Amide
2,2,2-Trifluoro-1-indol-1-ylethanone (
For medicinal chemists, this compound presents a dichotomy:
-
As a Reagent: It transfers the trifluoroacetyl group (
) to amines and alcohols under mild conditions, avoiding the side reactions common with acid chlorides.[1] -
As a Substrate: The strong electron-withdrawing nature of the
-TFA group significantly alters the indole ring's electronic bias, deactivating the typical C3-nucleophilicity and enabling unique regioselective transformations that are impossible with -alkyl or -acetyl indoles.[1]
Comparative Physical & Chemical Profile
The following table contrasts
| Feature | TFAA (Precursor/Alternative) | ||
| Role | Transfer Reagent / Substrate | Aggressive Reagent | Stable Protecting Group |
| Physical State | Crystalline Solid | Volatile Liquid (bp 40°C) | Solid (mp 93–95°C) |
| Hydrolytic Stability | Low (Labile to mild base) | Very Low (Violent with water) | High (Requires strong base/heat) |
| Carbonyl Electrophilicity | High (Activated Amide) | Very High (Anhydride) | Moderate (Amide) |
| Indole Ring Reactivity | Deactivated (EWG effect) | N/A | Moderately Deactivated |
| Chemoselectivity | High (Discriminates amines/alcohols) | Low (Acylates indiscriminately) | N/A |
Reactivity Profile A: As a Trifluoroacetylating Agent
Core Application: Selective protection of primary amines in the presence of secondary amines or alcohols.[1]
Mechanism & Causality
The indole moiety in
Unlike TFAA, which generates strong trifluoroacetic acid as a byproduct (requiring exogenous base scavengers),
Experimental Protocol: Chemoselective Amine Protection
This protocol demonstrates the selective trifluoroacetylation of a primary amine in the presence of a secondary alcohol.[1]
Reagents:
-
Substrate: Amino-alcohol (1.0 equiv)[1]
-
Reagent:
-TFA-indole (1.1 equiv)[1] -
Solvent: THF or
[1] -
Temperature: 25°C
Workflow:
-
Dissolution: Dissolve the amino-alcohol in anhydrous THF (0.1 M).
-
Addition: Add
-TFA-indole in one portion.[1] The reaction is typically homogeneous.[1] -
Monitoring: Monitor by TLC. The spot for
-TFA-indole ( in 20% EtOAc/Hex) will disappear, and free indole ( ) will appear.[1] -
Workup: Unlike TFAA reactions, no aqueous quench is strictly necessary for safety.[1] Concentrate the solvent.[1]
-
Purification: Flash chromatography is sufficient to separate the trifluoroacetamide product from the liberated indole.[1]
Validation:
-
Self-Check: If the reaction is too slow, add a catalytic amount of DMAP (5 mol%). If selectivity is lost (O-acylation observed), lower temperature to 0°C.[1]
Reactivity Profile B: As a Deactivated Substrate (C3 Functionalization)
Core Application: Regioselective Friedel-Crafts reactions and C-H activation.[1]
Electronic Bias & Regioselectivity
In standard indoles, the nitrogen lone pair donates density into the ring (
-
Result: The indole ring is electron-deficient.[1]
-
Consequence: Electrophilic aromatic substitution (EAS) is sluggish compared to free indole.[1] However, this deactivation prevents over-substitution and polymerization.[1]
-
Regioselectivity: While
-acylation typically directs EAS to C2 or C3 depending on conditions, recent studies show that under superacidic conditions (e.g., TfOH), -TFA-indole undergoes clean C3-hydroarylation .[1] The -TFA group destabilizes the C2-protonated intermediate less than the C3-protonated one, but the final substitution often reverts to the thermodynamic C3 product.[1]
Diagram: Competing Reaction Pathways
The following diagram illustrates the divergence in reactivity based on the attacking species (Nucleophile vs. Electrophile).
Figure 1: Divergent reactivity pathways. Nucleophiles attack the activated carbonyl (red path), while electrophiles attack the ring (yellow/green path), requiring specific activation due to the EWG nature of the TFA group.[1]
Reactivity Profile C: Hydrolysis & Deprotection
Core Requirement: Removal of the
The
- -Acetyl: Requires refluxing in NaOH/MeOH or strong acid.[1]
-
-TFA: Cleaves at room temperature with mild bases (e.g.,
in MeOH) or even aqueous ammonia.[1]
Comparative Hydrolysis Data:
Protocol for Deprotection:
References
-
Synthesis and Reactivity of N-Acyl Indoles. Journal of the Chemical Society, Perkin Transactions 1. (Discusses the general reactivity of N-acyl indoles with TFAA).
-
Unbiased C3-Electrophilic Indoles: Triflic Acid Mediated C3-Regioselective Hydroarylation. Chemistry – A European Journal. (Demonstrates C3 functionalization of N-TFA indoles). [1]
-
Trifluoroacetylation in Organic Synthesis. ResearchGate Review. (Overview of trifluoroacetylating reagents including N-acyl azoles).
-
Chemoselective N-Transacylation. Journal of Organic Chemistry. (Mechanistic basis for N-acyl indole reactivity). [1]
Unveiling the Molecular Architecture: A Guide to Confirming the Structure of 2,2,2-Trifluoro-1-indol-1-ylethanone via X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, an unambiguous understanding of a molecule's three-dimensional structure is paramount. For novel compounds such as 2,2,2-Trifluoro-1-indol-1-ylethanone, a derivative of the privileged indole scaffold, this structural elucidation is the bedrock upon which further research is built. The introduction of a trifluoroacetyl group to the indole nitrogen significantly alters its electronic and steric properties, influencing its potential biological activity and material characteristics. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for confirming the structure of this and related molecules, supported by experimental insights and data from analogous compounds.
The Imperative of Structural Confirmation
The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The functionalization of the indole nitrogen, as in 2,2,2-Trifluoro-1-indol-1-ylethanone, can modulate its interaction with biological targets. While spectroscopic methods like NMR and mass spectrometry are indispensable for initial characterization, they provide indirect information about the spatial arrangement of atoms.[2][3] X-ray crystallography, in contrast, offers a direct visualization of the molecular structure, providing precise bond lengths, bond angles, and torsional angles, which are critical for understanding molecular conformation and intermolecular interactions.[1]
X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction remains the unequivocal method for determining the absolute structure of a crystalline solid. The technique relies on the diffraction of X-rays by the ordered array of atoms within a crystal lattice. The resulting diffraction pattern is then mathematically deconvoluted to generate a three-dimensional electron density map, from which the atomic positions can be determined with high precision. This method is particularly powerful for resolving the conformational details of flexible side chains and for identifying subtle intermolecular interactions that govern the crystal packing, such as hydrogen bonds and π-π stacking.[4][5]
Experimental Protocol: A Practical Workflow for Structural Elucidation
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands meticulous execution. The following protocol outlines the key stages, drawing upon established methodologies for indole derivatives.[6][7]
Part 1: Crystal Growth – The Critical First Step
The success of a crystallographic analysis hinges on the quality of the single crystal. For a compound like 2,2,2-Trifluoro-1-indol-1-ylethanone, which is likely to be a solid at room temperature, solution-based crystallization methods are most appropriate.
Step-by-Step Crystallization:
-
Solvent Screening: Begin by assessing the solubility of the compound in a range of common laboratory solvents (e.g., hexane, ethyl acetate, methanol, dichloromethane, acetone) at room temperature and upon heating. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature. This gradual increase in concentration can promote the formation of well-ordered crystals.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is highly soluble (the "inner solution"). This solution is then placed in a sealed container with a larger volume of a miscible "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the inner solution reduces the compound's solubility, leading to crystallization. Common solvent/anti-solvent pairs include methanol/diethyl ether and dichloromethane/hexane.
-
Crystal Harvesting: Once suitable crystals have formed (typically with well-defined faces and a size of 0.1-0.3 mm in each dimension), carefully extract them from the mother liquor using a nylon loop.
Part 2: Data Collection and Structure Solution
Workflow Diagram:
Sources
- 1. krishisanskriti.org [krishisanskriti.org]
- 2. The mechanism of trifluoroacetylation of indoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Comparative analysis of the spectral data of 2,2,2-Trifluoro-1-indol-1-ylethanone
Comparative Analysis of the Spectral Data of 2,2,2-Trifluoro-1-indol-1-ylethanone[1][2]
1. Executive Summary
This guide provides a technical comparative analysis of 2,2,2-Trifluoro-1-indol-1-ylethanone (commonly referred to as N-trifluoroacetylindole). As a potent electrophilic amide and a valuable intermediate in medicinal chemistry, this compound is frequently compared against its non-fluorinated analog (1-acetylindole ) and its precursor (indole ).
The introduction of the highly electronegative trifluoromethyl (
2. Chemical Identity & Significance
-
IUPAC Name: 2,2,2-Trifluoro-1-(1H-indol-1-yl)ethan-1-one
-
Common Name: N-Trifluoroacetylindole
-
Molecular Formula:
-
Molecular Weight: 213.16 g/mol [3]
-
Key Application: The N-trifluoroacetyl group serves as an easily hydrolyzable protecting group for the indole nitrogen and an activator for C-2 lithiation sequences.
3. Synthesis Protocol: Ensuring Regioselectivity
Indoles are ambident nucleophiles. Direct reaction with trifluoroacetic anhydride (TFAA) without base typically yields the C3-acylated product (3-trifluoroacetylindole). To exclusively obtain the N-acylated target, kinetic control using a strong base is required.
Protocol: N-Trifluoroacetylation of Indole
-
Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon.
-
Deprotonation: Suspend Sodium Hydride (NaH, 60% in oil, 1.2 equiv) in anhydrous DMF (10 mL) at 0°C.
-
Addition: Add Indole (1.0 equiv) dissolved in DMF dropwise. Stir at 0°C for 30 minutes until H2 evolution ceases (Solution turns yellow/brown).
-
Acylation: Cool to -78°C. Add Trifluoroacetic Anhydride (TFAA, 1.5 equiv) dropwise.
-
Workup: Stir for 1 hour, allowing the mixture to reach room temperature. Quench with sat.
. Extract with EtOAc. -
Purification: Flash chromatography (Hexanes/EtOAc). N-isomer typically elutes significantly faster than the C3-isomer due to lower polarity.
Diagram 1: Synthesis & Regioselectivity Pathway
Caption: Kinetic control (low temp, strong base) favors N-acylation, while acidic/thermal conditions favor C3-acylation.
4. Comparative Spectral Analysis
The following data compares Indole (Starting Material), 1-Acetylindole (Non-fluorinated Analog), and 1-Trifluoroacetylindole (Target).
Infrared Spectroscopy (IR)
The carbonyl stretching frequency is the primary diagnostic marker. The strong electron-withdrawing effect of the
| Compound | C=O Stretch ( | C-F Stretch ( | Structural Insight |
| Indole | N/A | N/A | N-H stretch at ~3400 (absent in products) |
| 1-Acetylindole | ~1700 - 1710 | N/A | Standard amide resonance |
| 1-Trifluoroacetylindole | ~1740 - 1760 | 1150 - 1250 |
H NMR Spectroscopy
The N-acylation causes a dramatic deshielding effect on the indole ring protons, particularly H-7 (peri-position to the carbonyl oxygen) and H-2 (adjacent to nitrogen).
-
H-7 Anisotropy: In N-acyl indoles, the carbonyl oxygen is often locked in a conformation pointing toward H-7, causing a significant downfield shift (deshielding) due to the paramagnetic anisotropy of the carbonyl group.
-
H-2 Electronic Effect: The electron-withdrawing
group pulls density from the nitrogen lone pair, which in turn pulls density from the C2-H bond, deshielding it.
| Proton Position | Indole ( | 1-Acetylindole ( | 1-TFA-Indole ( | Shift Cause |
| N-H | ~8.0 (br) | Absent | Absent | Substitution |
| H-2 | 7.20 | 7.38 | ~7.60 - 7.70 | Inductive withdrawal by |
| H-3 | 6.56 | 6.66 | ~6.80 | Mild electronic effect |
| H-7 | 7.65 | 8.45 | ~8.40 - 8.55 | Diagnostic: Carbonyl Anisotropy |
| Other Ar-H | 7.1 - 7.3 | 7.2 - 7.4 | 7.3 - 7.5 | General deshielding |
C NMR Spectroscopy
The
| Carbon | Indole ( | 1-Acetylindole ( | 1-TFA-Indole ( | Multiplicity ( |
| C=O | N/A | 168.5 | ~155.0 | Quartet (~37 Hz) |
| CF3 / CH3 | N/A | 24.0 ( | ~116.0 | Quartet (~288 Hz) |
| C-2 | 124.2 | 125.6 | ~126.5 | Singlet (or weak q) |
F NMR Spectroscopy
This is the definitive confirmation of the trifluoroacetyl group.
-
Signal: Singlet (sharp).
-
Shift:
-70.0 to -72.0 ppm (relative to ). -
Note: If the C3-isomer is present, its
F signal typically appears slightly upfield (around -73 to -75 ppm) due to the different electronic environment (ketone vs amide).
5. Logic Flow for Structural Confirmation
The following diagram illustrates the decision matrix for validating the synthesized product using spectral data.
Diagram 2: Spectral Validation Workflow
Caption: Step-by-step logic to distinguish N-TFA indole from starting material and C3-isomers.
6. References
-
Synthesis & N-Acylation Methodology:
-
Wang, G., et al. "Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles." ResearchGate. Available at: [Link]
-
-
Spectral Data of N-Acyl Indoles:
-
"An Improved Synthesis of 1-Acetyl-1H-indol-3-yl Acetates." Journal of Heterocyclic Chemistry. Available at: [Link]
-
-
General NMR Data for Indole Derivatives:
-
"Indole at BMRB." Biological Magnetic Resonance Data Bank. Available at: [Link]
-
-
19F NMR Chemical Shift Variability:
-
Sloop, J. "19-Fluorine NMR Chemical Shift Variability in Trifluoroacetyl Species." Reports in Organic Chemistry. Available at: [Link]
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Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
